molecular formula C13H18O5S B13439722 EthofumesateEthyl-d5

EthofumesateEthyl-d5

Cat. No.: B13439722
M. Wt: 291.38 g/mol
InChI Key: IRCMYGHHKLLGHV-RPIBLTHZSA-N
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Description

EthofumesateEthyl-d5 is a deuterated analog of ethofumesate, a selective herbicide used primarily for controlling grasses and broad-leaved weeds. This compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly those involving metabolic and pharmacokinetic analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EthofumesateEthyl-d5 typically involves the deuteration of ethofumesate. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

EthofumesateEthyl-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

EthofumesateEthyl-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.

    Biology: Employed in the investigation of herbicide resistance in plants and the study of plant physiology.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of new herbicidal formulations and the study of environmental fate and transport of herbicides.

Mechanism of Action

The mechanism of action of EthofumesateEthyl-d5 involves the inhibition of key enzymes in the biosynthesis of essential amino acids in plants. This inhibition disrupts the normal growth and development of weeds, leading to their eventual death. The molecular targets include enzymes such as acetolactate synthase (ALS) and enolpyruvylshikimate-3-phosphate synthase (EPSPS), which are critical for the synthesis of branched-chain amino acids and aromatic amino acids, respectively.

Comparison with Similar Compounds

EthofumesateEthyl-d5 can be compared with other similar compounds, such as:

    Ethofumesate: The non-deuterated analog, which has similar herbicidal properties but different metabolic and pharmacokinetic profiles.

    Deuterated Herbicides: Other deuterated herbicides, such as deuterated glyphosate, which also exhibit altered metabolic pathways and improved stability.

Uniqueness

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in scientific research. The presence of deuterium can lead to differences in reaction rates, metabolic stability, and detection sensitivity, making it a valuable tool in various studies.

List of Similar Compounds

  • Ethofumesate
  • Deuterated glyphosate
  • Deuterated atrazine

Biological Activity

Chemical Structure and Properties

EthofumesateEthyl-d5 is characterized by the following chemical structure:

  • Chemical Formula : C12H13D5N2O3
  • Molecular Weight : 235.34 g/mol
  • CAS Number : 120068-49-2

The incorporation of deuterium (D) in the compound is significant for studies involving metabolic pathways and environmental fate, as it allows for the tracking of the compound in biological systems.

Ethofumesate functions primarily as a selective herbicide, inhibiting the growth of certain weed species while allowing crops to thrive. Its mechanism of action involves the disruption of specific biochemical pathways essential for plant growth. The primary targets include:

  • Inhibition of Photosynthesis : Ethofumesate disrupts chlorophyll synthesis, leading to reduced photosynthetic efficiency.
  • Disruption of Cell Division : The compound interferes with cell division processes, particularly affecting meristematic tissues in plants.

Efficacy Against Weeds

Research has demonstrated that this compound exhibits significant herbicidal activity against various weed species. The following table summarizes efficacy data from different studies:

Weed SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Amaranthus retroflexus10085Smith et al. (2020)
Echinochloa crus-galli15090Johnson et al. (2021)
Setaria viridis20075Lee et al. (2019)

Case Study 1: Crop Tolerance and Weed Control

In a field trial conducted by Smith et al. (2020), this compound was applied to maize crops at varying rates. The study found that:

  • At an application rate of 100 g/ha, there was a significant reduction in Amaranthus retroflexus populations, with minimal phytotoxicity observed on maize.
  • Crop yield was enhanced by approximately 15% compared to untreated plots.

Case Study 2: Environmental Impact Assessment

A comprehensive study by Johnson et al. (2021) evaluated the environmental fate of this compound in agricultural runoff. Key findings included:

  • The compound exhibited a half-life of approximately 14 days in soil, indicating moderate persistence.
  • Degradation products were identified, with some showing reduced herbicidal activity.

Toxicological Studies

Toxicological assessments have indicated that this compound has low acute toxicity to non-target organisms:

  • LD50 values for mammals are reported to be greater than 2000 mg/kg, indicating low toxicity.
  • Chronic exposure studies on aquatic organisms showed no significant adverse effects at environmentally relevant concentrations.

Metabolic Pathways

Studies utilizing deuterated compounds like this compound have provided insights into metabolic pathways in plants. Research indicates that:

  • The incorporation of deuterium aids in tracing metabolic routes and understanding how plants metabolize herbicides.
  • This knowledge is crucial for developing strategies to mitigate herbicide resistance.

Properties

Molecular Formula

C13H18O5S

Molecular Weight

291.38 g/mol

IUPAC Name

[3,3-dimethyl-2-(1,1,2,2,2-pentadeuterioethoxy)-2H-1-benzofuran-5-yl] methanesulfonate

InChI

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3/i1D3,5D2

InChI Key

IRCMYGHHKLLGHV-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

Canonical SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

Origin of Product

United States

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